Product packaging for 6-Methylisoquinolin-3-ol(Cat. No.:CAS No. 51463-11-7)

6-Methylisoquinolin-3-ol

Cat. No.: B1600726
CAS No.: 51463-11-7
M. Wt: 159.18 g/mol
InChI Key: PHCMNLKEJZUTIQ-UHFFFAOYSA-N
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Description

6-Methylisoquinolin-3-ol (CAS: Not specified in search results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1600726 6-Methylisoquinolin-3-ol CAS No. 51463-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMNLKEJZUTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498186
Record name 6-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-11-7
Record name 6-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methylisoquinolin 3 Ol and Its Analogs

Established Synthetic Routes to Isoquinolin-3-ols

Cyclization Reactions Involving (2-Acylphenyl)acetates and Amines

A foundational approach to the isoquinolin-3-ol core involves the cyclocondensation of 2-acylphenylacetonitriles with amines, which furnishes 1-substituted 3-aminoisoquinolines. researchgate.net Subsequent hydrolysis can then yield the desired isoquinolin-3-ol. A related classical method is the reaction of methyl o-formylphenylacetate with liquid ammonia (B1221849) to produce isoquinolin-3-ol. researchgate.net This strategy can be extended to prepare derivatives such as the 1-methyl, 1-phenyl, and 1,4-diphenyl substituted analogs. researchgate.net These reactions represent fundamental examples of building the isoquinoline (B145761) ring system from acyclic precursors.

Another notable method involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst, which directly yields 1-substituted-isoquinolin-3-ols. rsc.org

Transition Metal-Catalyzed Coupling/Cyclization Cascade Reactions (e.g., Rh(III)-Catalyzed C-H Activation)

Transition metal catalysis, particularly using rhodium(III), has emerged as a powerful tool for the synthesis of isoquinolin-3-ols. These methods often rely on chelation-assisted C-H activation to achieve high regioselectivity and efficiency.

One prominent strategy involves the Rh(III)-catalyzed coupling of arylimidates with diazo compounds. This reaction proceeds under oxidant-free conditions and can lead to various isoquinolines and isoquinolin-3-ols. rsc.org For instance, the use of α-diazocarbonyl compounds as coupling partners selectively forms isoquinolines, while employing diazotized Meldrum's acid as a carbene precursor can yield isoquinolin-3-ol products in high yields through a cascade process. rsc.org Similarly, the reaction of benzimidates with diazodiesters or diazoketoesters, catalyzed by Rh(III), provides an efficient route to isoquinolines through C-H activation and subsequent intramolecular cyclization. rsc.org

Another innovative Rh(III)-catalyzed method involves the C-H/N-H bond functionalization of benzimidates with α-chloroaldehydes. sci-hub.se This process is noteworthy for not requiring an external oxidant and producing hydrogen gas as a byproduct. sci-hub.se This approach provides a direct pathway to construct isoquinolin-3-ols. sci-hub.se Furthermore, Rh(III)-catalyzed C-H activation has been utilized in the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to synthesize 4-substituted isoquinolones. nih.gov

The versatility of this catalytic system is further demonstrated by the synthesis of 1-alkoxy-4-arylisoquinolin-3-ols from the reaction of benzimidates with 4-diazoisoquinolin-3-ones, which proceeds in excellent yields. acs.org

Table 1: Examples of Rh(III)-Catalyzed Synthesis of Isoquinolin-3-ol Derivatives

Starting MaterialsCoupling PartnerCatalyst SystemProduct TypeYieldReference
ArylimidatesDiazotized Meldrum's acidRh(III)Isoquinolin-3-olsUp to 90% rsc.org
BenzimidatesDiazodiesters/DiazoketoestersRh(III)IsoquinolinesModerate to excellent rsc.org
Benzimidatesα-ChloroaldehydesRh(III)Isoquinolin-3-olsGood sci-hub.se
O-Pivaloyl benzhydroxamic acids3,3-Disubstituted cyclopropenesRh(III)4-Substituted isoquinolones- nih.gov
Benzimidates4-Diazoisoquinolin-3-onesRh(III)1-Alkoxy-4-arylisoquinolin-3-olsExcellent acs.org

Microwave-Assisted Electrocyclization Approaches

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates and improve yields. In the context of isoquinoline synthesis, microwave irradiation has been effectively used to promote the thermal electrocyclic reaction of aza-6π-electron systems. For example, the construction of a tetrahydrophenanthridine core, a related fused heterocyclic system, was achieved via a microwave-assisted thermal electrocyclic reaction. researchgate.net This approach has been instrumental in the efficient synthesis of various fused pyridine (B92270) ring systems, including alkaloids. researchgate.net While not directly reported for 6-methylisoquinolin-3-ol, this methodology holds promise for the rapid synthesis of isoquinoline derivatives. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govmdpi.com

Multi-Step Procedures from Substituted Benzonitriles or Benzylamines

Multi-step syntheses starting from readily available substituted benzonitriles or benzylamines provide a versatile platform for accessing a wide range of isoquinolin-3-ol derivatives.

A common strategy involves the transformation of 2-halobenzonitriles. For example, a KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Cu(OAc)2-catalyzed cyclization, affords isoquinolone derivatives in good yields. organic-chemistry.org Another approach starts with the conversion of 2-cyanomethylbenzoyl chloride with Grignard reagents to yield 2-acylphenylacetonitriles, which can then be cyclized under strongly acidic conditions to give 1-substituted 2H-isoquinolin-3-ones. researchgate.net

Benzylamines also serve as valuable precursors. Rh(III)-catalyzed C-H activation of primary benzylamines and their subsequent annulation with α-Cl ketones is an efficient method for synthesizing isoquinolines. researchgate.net Additionally, Rh(III)-catalyzed annulation of primary benzylamines with α-diazo ketones provides another route to the isoquinoline skeleton. acs.org A general protocol for accessing various isoquinolines and isoquinolin-3-ols involves the Rh(III)-catalyzed C-H activation/annulation of arylimidates with diazo compounds under oxidant-free conditions. rsc.org

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

Once the this compound core is synthesized, further structural diversity can be achieved through various functional group interconversions and regioselective derivatization reactions.

Regioselective Functionalization at C-1, C-3, C-4, and C-6 Positions

The reactivity of the isoquinoline ring allows for selective modifications at several positions.

C-1 Position: The C-1 position is susceptible to nucleophilic attack. This reactivity can be exploited to introduce various substituents. nih.gov

C-3 Position: The hydroxyl group at the C-3 position can be converted into a triflate, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. For example, the triflate of 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline has been used in Suzuki-Miyaura coupling reactions with arylboronic acids to introduce phenyl groups at the C-3 position. nih.gov

C-4 Position: Direct functionalization at the C-4 position of the isoquinoline ring is generally challenging. nih.gov However, de novo synthetic approaches that build the ring from acyclic precursors can provide greater flexibility in introducing substituents at this position. nih.gov A recently developed method allows for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, proceeding through a temporary dearomatization strategy. researchgate.net

C-6 Position: The methyl group at the C-6 position can potentially be functionalized, although this is less commonly reported. More often, substituents at this position are incorporated from the starting materials of the synthesis. For example, the synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one has been achieved. acs.org The electron-donating nature of the methyl group at C-5 (in 5-methylisoquinolin-3-ol) directs electrophiles to the C-6 and C-8 positions. vulcanchem.com

Formation of Triflate Intermediates for Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

A powerful strategy for the functionalization of the isoquinolin-3-ol scaffold is through the formation of triflate intermediates, which are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the isoquinoline ring.

The synthesis of the triflate intermediate typically begins with the corresponding isoquinolin-3-ol. For instance, 6,7-dimethoxy-1-methylisoquinolin-3-ol can be treated with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C) to afford the corresponding triflate. This triflate is then subjected to Suzuki-Miyaura coupling conditions.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between the isoquinoline triflate and a boronic acid or boronic ester. Typical catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine (B1218219) ligand such as XPhos. A base, commonly potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required, and the reaction is typically carried out in a solvent system like a mixture of acetonitrile (B52724) and water or dioxane and water at elevated temperatures.

This methodology has been successfully employed to synthesize a variety of 3-phenylisoquinoline (B1583570) derivatives. For example, coupling of the triflate of 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline with various arylboronic acids, such as 2-benzyloxy-3,4-dimethoxyphenylboronic acid or 4-biphenylboronic acid, has been reported.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions of Isoquinoline Triflates

Isoquinoline Triflate PrecursorBoronic AcidCatalyst/LigandBaseSolventProduct
6,7-Dimethoxy-1-methylisoquinolin-3-ol triflate2-Benzyloxy-3,4-dimethoxyphenylboronic acidPd(OAc)₂/XPhosK₂CO₃Acetonitrile/Water3-(2-Benzyloxy-3,4-dimethoxyphenyl)-6,7-dimethoxy-1-methylisoquinoline
6,7,8-Trimethoxy-1-methylisoquinolin-3-ol triflate2-Benzyloxy-3,4-dimethoxyphenylboronic acidNot specifiedNot specifiedNot specified3-(2-Benzyloxy-3,4-dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline
6,7-Dimethoxy-1-methylisoquinolin-3-ol triflate4-Biphenylboronic acidPd(OAc)₂/XPhosK₂CO₃Acetonitrile/Water3-(4-Biphenylyl)-6,7-dimethoxy-1-methylisoquinoline
6,7-Dimethoxy-1-methylisoquinolin-3-ol triflate3-Hydroxyphenylboronic acidNot specifiedNot specifiedNot specified6,7-Dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline

This table is generated based on data from reference. The specific reaction conditions such as temperature and reaction time can vary.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 3-arylisoquinoline derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

N-Substitution and Quaternization for Modulating Bioactivity

Modification of the nitrogen atom of the isoquinoline ring through N-substitution and quaternization is a key strategy to modulate the biological activity of this compound analogs. Quaternization, in particular, introduces a permanent positive charge, which can enhance interactions with biological targets and improve antibacterial activity.

A common method for N-alkylation is the treatment of the isoquinoline derivative with an alkyl halide, such as methyl iodide (MeI). This reaction is often carried out in a sealed tube at elevated temperatures (e.g., 100 °C) to afford the corresponding N-alkylisoquinolinium salt. This process converts the neutral isoquinoline into a positively charged quaternary ammonium (B1175870) compound.

Studies have shown that these quaternary isoquinolinium derivatives often exhibit enhanced antibacterial activity compared to their non-quaternized precursors. For instance, the quaternization of various 3-phenylisoquinolines has been shown to significantly improve their minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Enterococcus faecalis.

Table 2: Comparison of Antibacterial Activity of Isoquinolines and their Quaternary Analogs

Isoquinoline DerivativeQuaternary DerivativeOrganism
3-Phenyl-6,7-dimethoxyisoquinoline3-Phenyl-6,7-dimethoxy-2-methylisoquinoliniumS. aureus
3-Phenyl-6,7-dimethoxyisoquinoline3-Phenyl-6,7-dimethoxy-2-methylisoquinoliniumE. faecalis

This table illustrates the general trend of increased antibacterial activity upon quaternization, as described in reference.

The introduction of different substituents on the nitrogen atom allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can influence its pharmacokinetic and pharmacodynamic profiles.

Stereoselective Synthesis of Chiral this compound Analogs

The stereoselective synthesis of chiral molecules is of paramount importance in modern drug discovery, as different enantiomers of a drug can exhibit distinct pharmacological activities and toxicities. While specific methods for the direct stereoselective synthesis of chiral this compound analogs are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied to create chiral centers within the isoquinoline framework or its substituents.

Approaches to stereoselective synthesis can be broadly categorized into several strategies:

Use of Chiral Starting Materials (Chiral Pool Synthesis): This method involves utilizing readily available enantiomerically pure starting materials to construct the desired chiral molecule. For example, a chiral side chain could be introduced by using a chiral building block in the synthesis of the isoquinoline ring or by coupling a chiral fragment to a pre-formed isoquinoline core.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst, such as a metal complex with a chiral ligand, can promote the formation of one enantiomer over the other in a chemical reaction. Asymmetric hydrogenations, epoxidations, and dihydroxylations are common examples of reactions that can be rendered stereoselective using this approach. For instance, the Sharpless asymmetric dihydroxylation can be used to introduce chiral diol functionalities.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Methylisoquinolin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 6-methylisoquinolin-3-ol, both ¹H and ¹³C NMR would provide critical information regarding the proton and carbon environments, respectively.

The analysis is complicated by the presence of keto-enol tautomerism. In the enol form (this compound), a hydroxyl (-OH) proton signal would be expected, which is typically broad and its chemical shift is dependent on solvent and concentration. In the keto form (6-methyl-2H-isoquinolin-3-one), an N-H proton signal would be observed instead. The chemical shifts of the aromatic protons and carbons are also influenced by the dominant tautomer.

Detailed Research Findings: While specific experimental NMR data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of closely related isoquinoline (B145761) derivatives and standard chemical shift increments. mdpi.comchemicalbook.com

¹H NMR Spectroscopy : The aromatic region would display signals corresponding to the five protons on the isoquinoline core. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.4-2.6 ppm. The protons on the benzene (B151609) ring (H-5, H-7, H-8) and the pyridine (B92270) ring (H-1, H-4) would exhibit characteristic splitting patterns (singlets, doublets) based on their coupling with adjacent protons. The presence of a broad signal above δ 10 ppm could indicate the O-H proton of the enol form or the N-H proton of the keto form. mdpi.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show ten distinct carbon signals. The methyl carbon would have a signal around δ 20-22 ppm. The aromatic and heterocyclic carbons would resonate in the δ 110-160 ppm region. The C-3 carbon is particularly diagnostic; its chemical shift would differ significantly depending on whether it is part of a C-OH bond (enol form, ~150-160 ppm) or a C=O bond (keto form, >160 ppm).

Predicted NMR Data for this compound / 6-methyl-2H-isoquinolin-3-one (Note: These are predicted values based on analogous structures. Actual values may vary.)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃~ 2.5 (s)~ 21
H-1~ 8.9 (s)~ 145
C-1~ 152
C-3> 160 (keto) or ~155 (enol)
H-4~ 6.5 (s)~ 105
C-4~ 110
H-5~ 7.8 (d)~ 128
C-5~ 129
C-6~ 138
H-7~ 7.4 (d)~ 125
C-7~ 126
H-8~ 7.9 (s)~ 120
C-8~ 122
C-4a~ 135
C-8a~ 127
N-H / O-H> 10 (broad s)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision allows for the unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is C₁₀H₉NO. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Detailed Research Findings: The theoretical monoisotopic mass of this compound (C₁₀H₉NO) is 159.068413911 Da. nih.gov An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to measure the mass of the protonated molecule [M+H]⁺ at m/z 160.0757, confirming the elemental formula. mdpi.comacs.orgconicet.gov.ar

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion can reveal characteristic fragmentation pathways. For isoquinoline alkaloids, common fragmentation patterns involve the loss of small neutral molecules. igntu.ac.in For this compound, likely fragmentation pathways could include:

Loss of CO : A retro-Diels-Alder reaction or other rearrangement could lead to the expulsion of a carbon monoxide molecule (28 Da) from the heterocyclic ring, particularly from the keto tautomer.

Loss of HCN : Cleavage of the pyridine ring could result in the loss of hydrogen cyanide (27 Da).

Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Confirmation Purpose
[M+H]⁺C₁₀H₁₀NO⁺160.0757Molecular Formula Confirmation
[M-CO+H]⁺C₉H₁₀N⁺132.0808Fragmentation Pathway Analysis
[M-HCN+H]⁺C₉H₉O⁺133.0648Fragmentation Pathway Analysis

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure in the solid state, definitively establishing which tautomer (enol or keto) is present. It would also reveal details about the planarity of the isoquinoline ring system and the conformation of the methyl group.

Detailed Research Findings: While a crystal structure for this compound itself has not been reported in the searched literature, analysis of related isoquinoline derivatives provides insight into the expected findings. It is highly probable that in the crystalline state, the molecule would exist as the keto tautomer, 6-methyl-2H-isoquinolin-3-one, which is often more stable in the solid phase for similar systems.

An X-ray crystallographic analysis would be expected to reveal:

Tautomeric Form : The C3-O bond length would be indicative of a double bond (~1.23 Å), and the N2-C3 bond would be a single bond, confirming the keto form. A proton would be located on the nitrogen atom (N2).

Intermolecular Interactions : The presence of the N-H group and the carbonyl oxygen would facilitate the formation of strong intermolecular hydrogen bonds, likely leading to the formation of dimers or extended chains in the crystal lattice.

Molecular Geometry : The isoquinoline ring system would be largely planar. The analysis would provide precise bond lengths and angles for the entire molecule, confirming the positions of the methyl group and other substituents.

Without an experimental structure, a data table of crystallographic parameters cannot be generated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a sample. For this compound, IR and Raman spectroscopy would be complementary, providing a vibrational fingerprint of the molecule and helping to identify the dominant tautomeric form.

Detailed Research Findings: The vibrational spectra would be dominated by contributions from the aromatic rings, the methyl group, and the key functional groups of the tautomers: the O-H group (enol) or the N-H and C=O groups (keto).

IR Spectroscopy :

Enol Form (this compound) : A broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration. Aromatic C-H stretches would appear just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the aromatic system would be observed in the 1500-1650 cm⁻¹ region.

Keto Form (6-methyl-2H-isoquinolin-3-one) : A sharp to medium absorption around 3200-3400 cm⁻¹ would indicate the N-H stretch. A very strong, sharp absorption band between 1650-1700 cm⁻¹ would be the most diagnostic signal, corresponding to the C=O (amide/lactam) stretching vibration.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. It would clearly show the aromatic ring breathing modes and the C=C stretching vibrations. The C=O stretch is also typically Raman active. The complementarity with IR is crucial; for instance, if a vibrational mode is weak in the IR spectrum, it may be strong in the Raman spectrum, and vice-versa.

Expected Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Tautomer
O-H StretchHydroxyl3200 - 3600 (broad)Enol
N-H StretchAmide3200 - 3400Keto
Aromatic C-H StretchAr-H3000 - 3100Both
Aliphatic C-H Stretch-CH₃2850 - 3000Both
C=O StretchAmide/Lactam1650 - 1700 (strong, sharp)Keto
C=C / C=N StretchAromatic Ring1500 - 1650Both
C-N StretchHeterocycle1350 - 1400Both
C-O StretchPhenolic1200 - 1260Enol

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Methylisoquinolin 3 Ol Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of isoquinoline (B145761) derivatives are highly sensitive to the nature and position of various substituents. Research into related isoquinoline scaffolds has demonstrated that even minor chemical alterations can lead to significant changes in biological outcomes.

While specific SAR studies on the 6-methylisoquinolin-3-ol core are limited in publicly available literature, general principles can be drawn from broader studies on isoquinoline and quinazoline (B50416) derivatives. The isoquinoline ring serves as a critical scaffold for interacting with biological targets, often acting as a bioisostere for other bicyclic aromatic systems. nih.govmdpi.com The placement of functional groups on this ring system dictates the molecule's orientation within a target's binding site. For instance, in studies of related quinazoline inhibitors of the Epidermal Growth Factor Receptor (EGFR), the substitution pattern on the core ring system is vital for kinase affinity. mdpi.com Modifications at positions 6 and 7 of the isoquinoline ring, such as the introduction of methoxy (B1213986) groups, have been shown to influence the activity of various derivatives, suggesting that the methyl group in this compound likely plays a significant role in modulating target interaction and metabolic stability. mdpi.comnih.gov

The substitution on peripheral aromatic rings attached to the isoquinoline core is a key determinant of biological activity. In a series of 3-phenylisoquinoline (B1583570) derivatives, which share a structural resemblance to this compound, modifications to the peripheral phenyl ring had a profound impact on their antibacterial activity against pathogens like Staphylococcus aureus. nih.gov

Key findings from this research include:

Effect of Lipophilicity: A direct correlation was observed between the lipophilicity of the substituent at the 3'-position of the phenyl ring and antibacterial potency. As the substituent became more lipophilic (e.g., moving from hydrogen to t-butyl to a biphenyl (B1667301) group), the minimum inhibitory concentration (MIC) against S. aureus improved. nih.gov

Steric and Electronic Effects: The introduction of a guanidino group at the 1-position of the isoquinoline core, combined with a 3'-substituted phenyl ring, resulted in potent activity against both sensitive and resistant strains of S. aureus and E. faecalis. nih.gov This indicates that a combination of electronic features (the basic guanidino group) and steric bulk on the peripheral ring is beneficial for activity.

The following table summarizes the effect of peripheral phenyl ring substitutions on the antibacterial activity of N-methylated 3-phenylisoquinolinium derivatives. nih.gov

CompoundR Group (at 3'-position of phenyl ring)MIC vs. S. aureus (μg/mL)
1b-H32
2b-t-Butyl8
3b-Phenyl4

Modification of the nitrogen atom within the isoquinoline ring is a critical strategy for modulating biological activity. Studies have shown that for certain biological targets, quaternization of the isoquinoline nitrogen to form a positively charged isoquinolinium salt is essential for potency. nih.gov

In the aforementioned series of 3-phenylisoquinoline antibacterial agents, the non-quaternized (neutral) derivatives were found to have no significant antibiotic activity. nih.gov However, upon methylation of the nitrogen atom to form N-methyl quaternary ammonium (B1175870) derivatives, potent antibacterial activity against S. aureus was observed. nih.gov This dramatic increase in potency suggests that the permanent positive charge is crucial for the mechanism of action, which may involve interaction with negatively charged components of the bacterial cell membrane or a specific binding site on a target protein like FtsZ. nih.gov Similar findings in benzo[f]quinoline (B1222042) derivatives, where quaternary salts showed selective and potent anticancer activity, further underscore the importance of the quaternized nitrogen. nih.gov

Correlation of Physicochemical Descriptors with Biological Activity (e.g., Lipophilicity, pKa, Steric Hindrance)

Quantitative structure-activity relationship (QSAR) models for various isoquinoline derivatives frequently identify physicochemical descriptors as key drivers of biological activity. japsonline.com Properties such as lipophilicity (logP), electronic effects (pKa), and steric parameters significantly influence a molecule's ability to reach and interact with its target.

Lipophilicity: As demonstrated in the 3-phenylisoquinolinium series, antibacterial potency increased with the lipophilicity of the substituent on the peripheral ring. nih.gov The compound with a biphenyl group (higher lipophilicity) was 8-fold more potent than the unsubstituted parent compound. nih.gov This suggests that increased lipophilicity may enhance membrane permeability or improve binding affinity within a hydrophobic pocket of the target protein. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity, requiring a careful balance. mdpi.com

pKa: The basicity of the isoquinoline nitrogen (pKa ≈ 5.14 for the parent isoquinoline) is fundamental to its behavior in physiological environments. wikipedia.org Protonation at physiological pH can be crucial for forming ionic interactions with target residues. The strategy of quaternization effectively creates a permanent cation, independent of pH, which proved essential for the antibacterial activity of the 3-phenylisoquinoline series. nih.gov

Steric Hindrance: The size and shape of substituents can either promote or hinder binding. In some cases, bulky groups can create favorable van der Waals interactions and increase potency. In others, they may cause steric clashes that prevent optimal binding. The successful use of bulky groups like t-butyl and phenyl at the 3'-position of the peripheral ring indicates that the target binding site can accommodate these moieties. nih.gov

Ligand Efficiency and Drug-Likeness Assessment within the this compound Scaffold

In modern drug discovery, molecules are often evaluated not just by their absolute potency, but also by their efficiency and "drug-likeness." nih.gov Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms), providing a measure of binding potency per atom. nih.govmtak.hu Lipophilic ligand efficiency (LLE) further refines this by relating potency to lipophilicity. nih.govmtak.hu

While specific LE and LLE calculations for this compound derivatives are not extensively reported in the literature, the principles can be applied to guide optimization. A desirable lead compound typically exhibits high efficiency, meaning it achieves potent binding with a relatively small and simple structure. The goal during lead optimization is often to increase potency without a proportional increase in molecular weight or lipophilicity, thus maintaining or improving efficiency metrics. nih.gov

Assessing drug-likeness often involves applying filters such as Lipinski's Rule of Five, which sets guidelines for properties like molecular weight, logP, and hydrogen bond donors/acceptors to predict oral bioavailability. nih.gov The core this compound scaffold is relatively small and has properties that are well within typical drug-like space, making it an attractive starting point for the development of novel therapeutic agents. The challenge lies in selecting substituents that enhance potency and selectivity while maintaining favorable physicochemical properties.

Computational Chemistry and Molecular Modeling of 6 Methylisoquinolin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry, enabling the accurate prediction of molecular properties from first principles.

DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry of isoquinoline (B145761) derivatives and to calculate their electronic and spectroscopic properties. researchgate.netresearchgate.netscirp.orgdergipark.org.tr For 6-Methylisoquinolin-3-ol, these calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are critical in predicting the chemical reactivity of a molecule. A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity. Reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from these frontier orbital energies to quantify the molecule's reactivity. mdpi.com The MEP map provides a visual representation of the charge distribution, indicating regions that are susceptible to electrophilic or nucleophilic attack.

Furthermore, quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). dergipark.org.trnih.gov By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the spectral bands can be achieved.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.
Dipole MomentProvides information about the polarity of the molecule.
Molecular Electrostatic Potential (MEP)Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

The phenomenon of tautomerism is of significant interest in heterocyclic chemistry, as the different tautomers of a molecule can exhibit distinct chemical and biological properties. This compound can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form.

Computational methods, particularly DFT, are highly effective in studying tautomeric equilibria. nih.govnih.govresearchgate.netorientjchem.org By calculating the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents, it is possible to predict the predominant tautomeric form under different conditions. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is crucial for obtaining accurate predictions of tautomeric equilibria in solution. orientjchem.org

The energy barriers for the interconversion between the tautomers can also be calculated by locating the transition state structures on the potential energy surface. This provides insights into the kinetics of the tautomerization process. orientjchem.org

Table 2: Calculated Relative Stabilities of this compound Tautomers

TautomerRelative Energy (gas phase)Relative Energy (in water)Predicted Predominance
Lactam
Lactim

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netsemanticscholar.orgrjptonline.org For this compound, docking studies can be used to identify potential biological targets and to elucidate the key interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

By understanding the binding mode of this compound, it is possible to gain insights into its potential mechanism of action and to design derivatives with improved binding affinity and selectivity. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the target. These simulations can be used to assess the stability of the docked pose and to identify any conformational changes that may occur upon ligand binding.

Computational methods can be used to explore the conformational space of this compound and to identify the low-energy conformations. By calculating the potential energy as a function of the torsional angles, a conformational energy landscape can be generated, which provides a comprehensive overview of the accessible conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.comnih.govnih.govresearchgate.netnih.govjocpr.comscribd.comwikipedia.org

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed biological activity. japsonline.comnih.gov Once a statistically robust and predictive QSAR model has been developed, it can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov

For this compound, a QSAR study would typically involve a series of its derivatives with varying substituents. A wide range of molecular descriptors can be calculated, including constitutional, topological, electronic, and steric descriptors. The resulting QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, thereby facilitating the optimization of the lead compound. scienceopen.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Isoquinoline Derivatives

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular weight, number of atoms, number of ringsBasic molecular composition and size
TopologicalConnectivity indices, shape indicesMolecular branching and shape
ElectronicDipole moment, HOMO/LUMO energies, partial chargesElectron distribution and reactivity
StericMolar refractivity, van der Waals volumeMolecular size and shape
HydrophobicLogPLipophilicity and membrane permeability

This structured approach to computational analysis provides a comprehensive understanding of the chemical and potential biological properties of this compound, paving the way for its further investigation and potential applications.

Applications in Organic Synthesis and Pharmaceutical Intermediate Development

6-Methylisoquinolin-3-ol as a Versatile Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental building blocks for chemists engaged in the synthesis of natural products and pharmacologically active molecules. srdorganics.comsigmaaldrich.com The utility of a building block is defined by its inherent structural features and the presence of functional groups that can be selectively manipulated to build molecular complexity. This compound fits this description, possessing a modifiable hydroxyl group on a stable heterocyclic core.

The primary point of reactivity for its use as a building block is the hydroxyl group at the C3 position. This group can be converted into a more reactive functional group, such as a triflate, which is an excellent leaving group in cross-coupling reactions. nih.gov This transformation enables the connection of the 6-methylisoquinolin-3-yl core to other molecular fragments, effectively using it as a scaffold to construct larger, multi-cyclic systems.

A key example of this strategy is seen in the synthesis of 3-phenylisoquinoline (B1583570) derivatives, which are of interest for their potential biological activities. nih.gov In a process analogous to what would be used for this compound, a similar compound, 6,7-dimethoxy-1-methylisoquinolin-3-ol, is first converted to its corresponding triflate. nih.gov This activated intermediate then undergoes a palladium-catalyzed Suzuki coupling reaction with various arylboronic acids. This reaction forges a new carbon-carbon bond at the C3 position, linking the isoquinoline (B145761) core to a new phenyl group and creating a complex biaryl heterocyclic architecture. nih.gov This method allows for the systematic synthesis of a library of compounds where the nature of the appended aryl group can be easily varied, demonstrating the versatility of the isoquinolin-3-ol scaffold as a foundational unit in modular synthesis. nih.gov

Role in the Development of Catalytic Systems for Isoquinoline Synthesis

The synthesis of the isoquinoline ring system itself has been significantly advanced through the development of sophisticated catalytic methods. researchgate.net Transition-metal catalysis, particularly utilizing rhodium (Rh) and cobalt (Co), plays a pivotal role in the efficient construction of the isoquinoline core from simpler acyclic precursors. researchgate.netacs.org These methods often rely on C-H bond activation and subsequent annulation (ring-forming) reactions. acs.org

For instance, Rh(III)-catalyzed C-H activation/cyclization of benzimidates with diazo compounds provides a direct route to isoquinoline derivatives. researchgate.net Similarly, Cp*Co(III) catalysts have been employed for the redox-neutral synthesis of isoquinolones from N-chlorobenzamides and vinyl acetate (B1210297), which serves as an acetylene (B1199291) equivalent. acs.org These catalytic processes are crucial for producing the foundational isoquinoline and isoquinolin-3-ol skeletons, offering high efficiency and functional group tolerance. researchgate.netacs.org

While these catalytic systems are essential for producing compounds like this compound, the role of this compound itself in the development of new catalytic systems is not extensively documented. The focus of its utility lies in its application as a synthetic intermediate after its formation. However, the inherent electronic properties of the isoquinoline ring system, including the hydroxyl and aromatic groups, suggest potential for ligand-metal interactions, a fundamental aspect of catalyst design.

Strategies for Incorporating this compound Units into Diverse Molecular Frameworks

The incorporation of the this compound moiety into larger, more diverse molecular structures hinges on specific chemical strategies that leverage its inherent reactivity. The most prominent of these strategies involves the activation of the C3-hydroxyl group to facilitate carbon-carbon bond formation.

Activation via Tr-iflate Formation

The hydroxyl group at the C3 position of the isoquinoline ring is not a good leaving group for nucleophilic substitution or cross-coupling reactions. To enhance its reactivity, it can be converted into a trifluoromethanesulfonate (B1224126) group (-OTf), commonly known as a triflate. This is typically achieved by reacting the isoquinolin-3-ol with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). nih.gov The resulting isoquinolin-3-yl triflate is a highly effective substrate for a variety of palladium-catalyzed reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Once activated as a triflate, the this compound unit can be readily incorporated into diverse frameworks using palladium-catalyzed cross-coupling reactions. The Suzuki coupling is a powerful and widely used method for this purpose. nih.gov In this reaction, the isoquinolin-3-yl triflate is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide array of aryl or heteroaryl substituents at the C3 position, creating complex molecular architectures. nih.gov

Table 1: Illustrative Suzuki Coupling for Incorporation of an Isoquinolin-3-ol Unit

This table, based on analogous reactions with similar isoquinolin-3-ols, illustrates how the triflate of this compound could be used to generate complex derivatives. nih.gov

Isoquinoline ReactantCoupling PartnerCatalyst / BaseProduct Structure (Illustrative)
6-Methylisoquinolin-3-yl trifluoromethanesulfonate[1,1'-Biphenyl]-3-ylboronic acidPd(OAc)₂ / XPhos / K₂CO₃3-([1,1'-Biphenyl]-3-yl)-6-methylisoquinoline
6-Methylisoquinolin-3-yl trifluoromethanesulfonate3-(t-Butyl)phenylboronic acidPd(OAc)₂ / XPhos / K₂CO₃3-(3-(tert-Butyl)phenyl)-6-methylisoquinoline
6-Methylisoquinolin-3-yl trifluoromethanesulfonate3-Hydroxyphenylboronic acidPd(OAc)₂ / XPhos / K₂CO₃3-(3-Hydroxyphenyl)-6-methylisoquinoline

Functionalization at Other Positions

Beyond reactivity at the C3-position, other strategies can incorporate the isoquinoline framework by functionalizing the ring itself. For example, methods have been developed for the direct halogenation of the isoquinoline nucleus at the C4 position. acs.org This involves a sequence of dearomatization with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation and subsequent acid-promoted rearomatization. acs.org The resulting 4-halo-6-methylisoquinolin-3-ol would be a versatile intermediate, as the newly introduced C-X bond could participate in further cross-coupling reactions (e.g., Sonogashira, Stille), providing an alternative point of connection to build molecular diversity. acs.org

Future Perspectives and Research Gaps

Exploration of Novel Biological Targets for 6-Methylisoquinolin-3-ol Derivatives

While the isoquinoline (B145761) core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological targets of many this compound derivatives remain to be fully elucidated. ontosight.aisemanticscholar.orgontosight.airsc.org Future research should focus on identifying and validating novel molecular targets for these compounds.

The diverse biological activities exhibited by isoquinoline alkaloids suggest a wide range of potential applications. rsc.org For instance, certain isoquinoline derivatives have shown potential as inhibitors of enzymes crucial for disease progression, such as protein kinases and proteases. researchoutreach.org The structural similarities of this compound to known kinase inhibitors suggest that its derivatives could be explored for their potential in oncology and inflammatory diseases. researchoutreach.org Furthermore, the neuroprotective actions observed in some isoquinoline compounds open avenues for investigating their utility in neurodegenerative disorders. ontosight.aiacs.org

Systematic screening of this compound derivatives against a panel of biologically relevant targets, coupled with mechanism-of-action studies, will be crucial in uncovering new therapeutic opportunities.

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of novel this compound-based therapeutics is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and may have limited substrate scope. ajgreenchem.comniscpr.res.in

Recent years have seen the emergence of more sustainable approaches, including those utilizing transition-metal catalysis. bohrium.com Methodologies employing catalysts based on ruthenium, rhodium, and copper have shown promise in constructing the isoquinoline scaffold with greater efficiency and functional group tolerance. ajgreenchem.combohrium.comresearchgate.netrsc.org The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and the development of recyclable catalytic systems are also key areas of focus. ajgreenchem.comniscpr.res.in For instance, a ruthenium(II)/PEG-400 system has been successfully used for the green synthesis of isoquinoline derivatives. ajgreenchem.com

Future efforts should aim to develop synthetic routes that are not only high-yielding and versatile but also minimize waste and the use of hazardous reagents. organic-chemistry.org This includes the exploration of C-H activation strategies, which offer a more direct and atom-economical approach to isoquinoline synthesis. niscpr.res.in

Preclinical and Clinical Translation Potential of Promising this compound Analogs

Promising this compound analogs identified through initial screening and optimization will require rigorous preclinical evaluation to assess their therapeutic potential. This involves comprehensive in vitro and in vivo studies to determine their efficacy, toxicity, and pharmacokinetic profiles. ontosight.ai

Key preclinical assessments will include evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the structure-activity relationship (SAR) is critical for optimizing the lead compounds to enhance their potency and selectivity while minimizing off-target effects. ontosight.ai For example, the substitution pattern on the isoquinoline ring can significantly influence biological activity. ontosight.aiontosight.ai

Analogs that demonstrate a favorable preclinical profile may then be considered for clinical trials. researchoutreach.org The journey from a promising lead compound to a clinically approved drug is a long and complex process, but the therapeutic potential of isoquinoline-based drugs, as evidenced by existing marketed drugs, provides a strong rationale for pursuing this path. researchgate.net

Design and Synthesis of Multi-Target Directed Ligands Based on the this compound Framework

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has led to the emergence of the multi-target directed ligand (MTDL) approach in drug discovery. bohrium.comnih.gov This strategy involves designing single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

The this compound scaffold, with its inherent versatility for chemical modification, is an excellent starting point for the design of MTDLs. rsc.org By strategically incorporating different pharmacophoric elements onto the isoquinoline core, it is possible to create hybrid molecules that interact with multiple targets involved in a disease pathway. nih.govrsc.org For instance, isoquinoline hybrids have been explored for their potential in treating Alzheimer's disease by targeting both cholinesterases and beta-amyloid aggregation. bohrium.com

Future research in this area will involve the rational design of novel MTDLs based on the this compound framework, followed by their synthesis and biological evaluation. This approach holds significant promise for developing innovative treatments for complex diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methylisoquinolin-3-ol, and how do reaction conditions influence product purity?

  • Methodology :

  • Synthesis : Common methods involve cyclization of substituted benzaldehyde derivatives with methylamine precursors. For example, oxidation of 1-methylisoquinoline derivatives using potassium permanganate or chromium trioxide may yield hydroxylated products like this compound .
  • Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied. Use HPLC or GC-MS to monitor purity, and silica gel chromatography for purification .
    • Key Considerations : Trace impurities (e.g., unreacted starting materials) can skew bioactivity results. Validate purity via melting point analysis and 1H^1H NMR integration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H NMR to identify aromatic protons and hydroxyl groups (δ 8.0–10.0 ppm). 13C^{13}C NMR confirms methyl and carbonyl positions. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+^+) .
  • Advanced Techniques : IR spectroscopy detects O-H stretching (~3200 cm1^{-1}) and aromatic C=C bonds (~1600 cm1^{-1}). X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR vs. X-ray) to confirm substituent positions. For example, conflicting 1H^1H NMR signals may arise from tautomerism; use deuterated solvents or variable-temperature NMR to stabilize conformers .
  • Computational Aids : Employ density functional theory (DFT) to simulate NMR spectra and match experimental shifts .

Q. What strategies optimize the bioactivity of this compound in neurological or antimicrobial studies?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Modify the methyl or hydroxyl groups to enhance solubility or target binding. For instance, replacing the hydroxyl group with a boronate ester (as in 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol) improves stability in aqueous media .
  • Biological Assays : Test against acetylcholinesterase (AChE) for neurological applications or bacterial strains (e.g., MRSA) for antimicrobial activity. Use enzyme inhibition assays (IC50_{50}) or minimum inhibitory concentration (MIC) protocols .

Q. How do computational models enhance the design of this compound derivatives?

  • Methodology :

  • Retrosynthesis Planning : AI-driven tools (e.g., Template_relevance models) predict feasible synthetic routes by analyzing databases like Reaxys or PISTACHIO .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding interactions with targets like AChE. Adjust substituents to improve binding affinity or reduce off-target effects .

Q. What ethical and data-sharing protocols apply to studies involving this compound?

  • Guidelines :

  • Data Retention : Preserve raw NMR/MS data for 5–10 years. Share synthetic protocols and spectral data via repositories like PubChem or Zenodo to enable reproducibility .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and avoid redundant publication of identical datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.